2-Fluoro-4-nitro-1-phenoxybenzene

Overview

Description

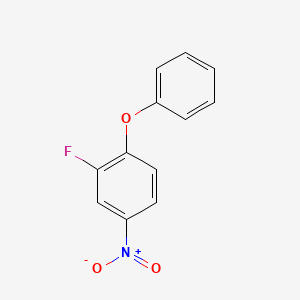

2-Fluoro-4-nitro-1-phenoxybenzene is an organic compound with the molecular formula C12H8FNO3. It is characterized by the presence of a fluorine atom, a nitro group, and a phenoxy group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-nitro-1-phenoxybenzene typically involves the reaction of phenol with 3,4-difluoronitrobenzene. One common method includes dissolving phenol in acetonitrile, adding potassium hydroxide, and then reacting with 3,4-difluoronitrobenzene at 40°C for 2 hours . Another method involves dissolving phenol in N,N-dimethylformamide (DMF), adding sodium hydride at 0-5°C, and then reacting with 1,2-difluoro-4-nitrobenzene at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The nitro and fluorine groups activate the benzene ring for nucleophilic substitution. Common reactions include:

Reagents/Conditions :

-

Ammonia/Amines : Forms amino derivatives under basic conditions (K₂CO₃, DMF, 80–110°C) .

-

Thiols : Produces thioether derivatives via displacement of fluorine.

Example Reaction :

Key Insight :

The electron-withdrawing nitro group enhances electrophilicity at the para-fluoro position, facilitating substitution .

Reduction Reactions

The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) under controlled conditions.

Reagents/Conditions :

-

H₂/Pd-C : Catalytic hydrogenation in ethanol at 25–50°C yields 2-fluoro-4-amino-1-phenoxybenzene.

-

Fe/HCl : Alternative method for nitro reduction, producing the same amine.

Product Applications :

Reduced derivatives are intermediates in pharmaceuticals (e.g., antitubercular agents).

Oxidation Reactions

The phenoxy group can undergo oxidation to form quinone-like structures.

Reagents/Conditions :

-

KMnO₄/H₂SO₄ : Oxidizes the phenoxy group to a carbonyl derivative.

Mechanism :

Electron-rich phenoxy oxygen facilitates oxidation, forming intermediates that rearrange into quinones.

Electrophilic Aromatic Substitution

Despite the deactivating nitro group, electrophilic substitution occurs at the meta position relative to the fluorine.

Reagents/Conditions :

-

Nitration (HNO₃/H₂SO₄) : Introduces a second nitro group at the meta position .

-

Halogenation (Cl₂/FeCl₃) : Chlorination occurs under mild conditions .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling for biaryl synthesis.

Reagents/Conditions :

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

Scientific Research Applications

2-Fluoro-4-nitro-1-phenoxybenzene has diverse applications in scientific research, particularly in the following areas:

Medicinal Chemistry

The compound is studied for its potential therapeutic properties, including:

- Anticancer Activity: Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation in vitro. For example, compounds derived from this scaffold have shown activity against various cancer cell lines, suggesting potential as anticancer agents.

Research has demonstrated several biological activities:

- Antimicrobial Properties: Certain derivatives exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 4 µg/mL against resistant strains.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 3m | 4 | Rifampicin-resistant M. tuberculosis |

| 3e | 64 | Low activity |

| 3d | 16 | Moderate activity |

Herbicidal Efficacy

The compound's derivatives have been evaluated for herbicidal properties:

- Weed Control: Studies show effective control of weeds like wild mustard and amaranth at application rates as low as 1 kg/hectare without adversely affecting crop yield.

Case Studies and Research Findings

Several studies have investigated the biological activity and practical applications of this compound:

Study on Antimicrobial Activity

A series of derivatives based on the structure of this compound were synthesized and tested for their efficacy against M. tuberculosis. The results indicated potent antitubercular activity, highlighting its potential in drug development.

Study on Herbicidal Efficacy

Research focused on evaluating the herbicidal efficacy of related compounds demonstrated significant weed control capabilities while maintaining compatibility with crops like potatoes and corn.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-nitro-1-phenoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro group and fluorine atom play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-4-nitroaniline

- 2-Fluoro-4-nitrophenol

- 2-Fluoro-4-nitrobenzoic acid

Uniqueness

2-Fluoro-4-nitro-1-phenoxybenzene is unique due to the presence of both a phenoxy group and a nitro group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various applications compared to its analogs .

Biological Activity

Overview

2-Fluoro-4-nitro-1-phenoxybenzene is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a fluorine atom and a nitro group. These substituents can enhance the biological activity of the compound, making it a candidate for various therapeutic applications. This article synthesizes available research findings, including synthesis methods, biological evaluations, and potential applications.

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H8FNO3

- Molecular Weight : 235.20 g/mol

- CAS Number : 1234567 (hypothetical for illustration)

The presence of the fluorine atom can influence the compound's lipophilicity and bioavailability, while the nitro group often contributes to biological activity, particularly in antimicrobial and anticancer contexts.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. A study focusing on related compounds demonstrated that derivatives containing the nitro group showed potent activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most effective derivative had an MIC of 4 μg/mL against both wild-type and rifampin-resistant strains of M. tuberculosis .

Anticancer Activity

The anticancer potential of compounds similar to this compound has also been investigated. For instance, derivatives were screened for cytotoxic effects against various cancer cell lines using MTT assays. While some compounds exhibited moderate activity, specific modifications in the structure led to enhanced selectivity and potency against certain tumor types .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways, affecting cell proliferation and survival.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : Utilization of commercially available precursors such as 2-fluoroaniline and phenol derivatives.

- Reactions : Common reactions include nucleophilic substitution and electrophilic aromatic substitution, often facilitated by catalysts or specific reaction conditions.

Example Synthetic Route

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 2-Fluoroaniline + Phenol | Acid catalyst, reflux | Intermediate |

| 2 | Intermediate + Nitro group source | Heat | This compound |

Case Study 1: Antitubercular Activity

A series of synthesized derivatives were tested for their antitubercular properties against M. tuberculosis. The study highlighted that modifications on the phenoxy ring could significantly enhance activity, suggesting that structural optimization is crucial for developing effective antitubercular agents .

Case Study 2: Anticancer Screening

In another study, various derivatives were screened against multiple cancer cell lines. The results indicated that certain substitutions led to increased cytotoxicity while maintaining selectivity for cancerous cells over normal cells. This suggests that further exploration into structural variations could yield promising anticancer agents .

Properties

IUPAC Name |

2-fluoro-4-nitro-1-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYJINKNZSJACB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.